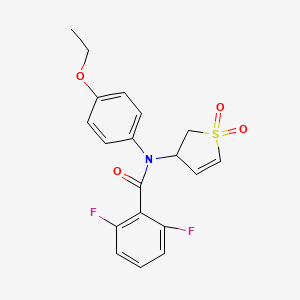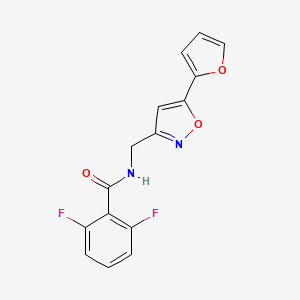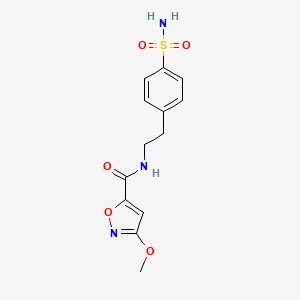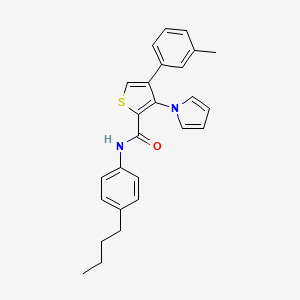
1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea, also known as BPU, is a novel compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BPU belongs to the class of urea derivatives and has shown promising results in various biological assays.
Wirkmechanismus
1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins involved in the progression of diseases. 1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and are overexpressed in cancer cells. 1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea also inhibits the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is reduced in Alzheimer's disease.
Biochemical and Physiological Effects:
1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea has been shown to have a wide range of biochemical and physiological effects. 1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea inhibits the activity of CDKs, leading to cell cycle arrest and apoptosis in cancer cells. 1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea also inhibits AChE activity, leading to increased levels of acetylcholine and improved cognitive function in animal models of Alzheimer's disease. 1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea also exhibits anti-inflammatory and antioxidant effects, reducing oxidative stress and inflammation in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea has several advantages for laboratory experiments. 1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is easy to synthesize and purify, making it readily available for research purposes. 1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea has also shown promising results in various biological assays, making it a potential candidate for drug development. However, 1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea has some limitations, including its low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea. One potential direction is to investigate the potential therapeutic applications of 1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea in other diseases, such as diabetes and cardiovascular diseases. Another direction is to optimize the synthesis and formulation of 1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea to improve its bioavailability and efficacy. Additionally, further studies are needed to elucidate the precise mechanism of action of 1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea and its interaction with other proteins and enzymes in the body.
Conclusion:
In conclusion, 1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a novel compound that has shown promising results in various biological assays and has potential therapeutic applications in various diseases. 1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea inhibits the activity of CDKs and AChE, leading to cell cycle arrest, apoptosis, and improved cognitive function. 1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea also exhibits anti-inflammatory and antioxidant effects, reducing oxidative stress and inflammation in various diseases. Further research is needed to optimize the synthesis and formulation of 1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea and investigate its potential therapeutic applications in other diseases.
Synthesemethoden
1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea can be synthesized using a multistep process involving the reaction of benzhydryl chloride with 3-(pyrazin-2-yl)-1H-pyrazole-1-carboxylic acid, followed by the reaction with ethylenediamine and isocyanate. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor size in animal models. 1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea also exhibits neuroprotective effects by reducing oxidative stress and inflammation, which are key factors in the progression of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-benzhydryl-3-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O/c30-23(26-14-16-29-15-11-20(28-29)21-17-24-12-13-25-21)27-22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-13,15,17,22H,14,16H2,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZZBHPSWIWHRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCN3C=CC(=N3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride](/img/structure/B2751865.png)

![3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2751867.png)

![Ethyl 5-[(2-methyl-3-nitrobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2751870.png)


![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2751874.png)
![6-[Piperidin-1-yl-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B2751875.png)
![N-(1-Cyanocyclobutyl)-2-[(1-hydroxycycloheptyl)methyl-methylamino]acetamide](/img/structure/B2751877.png)